2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone
Description
The compound 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone features a bicyclo[2.2.1]heptane core modified with oxygen (oxa) and nitrogen (aza) atoms at positions 2 and 5, respectively. The methanone group bridges the bicyclic system to a 1-ethyl-substituted pyrazole ring. This structure combines rigidity from the bicyclic framework with the versatility of the pyrazole moiety, making it a candidate for pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-14-10(3-4-12-14)11(15)13-6-9-5-8(13)7-16-9/h3-4,8-9H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAZQXNMKPASST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized starting from 4R-hydroxy-L-proline.
Attachment of the Pyrazole Moiety: The 1-ethyl-1H-pyrazole group is introduced through a coupling reaction, often using reagents such as pyrazole derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bicyclic core can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-oxa-5-azabicyclo[221]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can mimic natural products, making it a candidate for the development of new therapeutic agents targeting various biological pathways.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, where specific structural properties are required.
Mechanism of Action
The mechanism of action of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic core provides a rigid framework that can fit into specific binding sites on proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Physicochemical Properties
- However, this may lower aqueous solubility compared to linear amines. Ethyl-pyrazole substitution in the target compound likely improves metabolic stability over methyl analogs .
- Melting Points : Compound 106 () has a melting point of 113–115°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but expected to align with similar bicyclic ketones (e.g., 100–150°C).
Pharmacological Potential
- Kinase Inhibition : The pyrazole-bicyclic hybrid in the target compound may mimic ATP-binding motifs in kinases, as seen in ’s pyridopyrimidine derivative .
- Antimalarial Activity: Compound 106 () demonstrates the scaffold’s utility in antiparasitic drug repositioning, with IC₅₀ values in the nanomolar range .
Key Differentiators and Challenges
- Substituent Impact : The ethyl group on the pyrazole in the target compound may confer better metabolic stability than smaller alkyl groups (e.g., methyl) while balancing lipophilicity.
- Synthetic Complexity : Multi-step syntheses (e.g., ) highlight challenges in stereochemical control and yield optimization.
- Data Gaps: Limited direct data on the target compound necessitate extrapolation from structural analogs.
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, synthesis, and potential therapeutic applications.
Structural Overview
The compound features a unique bicyclic structure that includes an oxazolidine ring fused with a heptane framework and a pyrazole moiety. This structural configuration is pivotal in determining its biological properties.
Biological Activity
The biological activity of this compound primarily involves its interaction with various receptors and enzymes, influencing several biochemical pathways.
Research indicates that this compound may act as an agonist or antagonist at specific receptors, modulating their activity and affecting downstream signaling pathways. Its potential roles include:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for various metabolic processes.
- Receptor Modulation : It can modulate G protein-coupled receptors (GPCRs), which are vital for numerous physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- G Protein-Coupled Receptors (GPCRs) Interaction :
-
Enzyme Activity :
- Studies have indicated that 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives exhibit significant enzyme inhibition properties, impacting pathways involved in pain perception and inflammation.
-
Therapeutic Potential :
- The compound's ability to modulate receptor activity suggests potential applications in treating conditions such as neuropathic pain, anxiety disorders, and other neurological conditions.
Comparative Analysis
To provide context regarding the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | Similar bicyclic core | Lacks pyrazole moiety |
| Baclofen | γ-Amino butyric acid analogue | Used as a muscle relaxant |
| Pregabalin | Another GABA analogue | Treats neuropathic pain |
| (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | Hydrochloride salt form | Variation affects solubility |
This table highlights how the presence of the pyrazole moiety in 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives may enhance their biological activity compared to similar compounds.
Synthesis
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives typically involves multiple synthetic steps starting from readily available precursors. A common synthetic route includes:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the pyrazole moiety via coupling reactions.
- Final modifications to enhance solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
